4-bromo-9H-fluorene 4-bromo-9H-fluorene
Brand Name: Vulcanchem
CAS No.: 19459-33-7
VCID: VC3769637
InChI: InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
SMILES: C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br
Molecular Formula: C13H9B
Molecular Weight: 245.11 g/mol

4-bromo-9H-fluorene

CAS No.: 19459-33-7

Cat. No.: VC3769637

Molecular Formula: C13H9B

Molecular Weight: 245.11 g/mol

* For research use only. Not for human or veterinary use.

4-bromo-9H-fluorene - 19459-33-7

Specification

CAS No. 19459-33-7
Molecular Formula C13H9B
Molecular Weight 245.11 g/mol
IUPAC Name 4-bromo-9H-fluorene
Standard InChI InChI=1S/C13H9Br/c14-12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2
Standard InChI Key XFWGSCNZZYLJJG-UHFFFAOYSA-N
SMILES C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br
Canonical SMILES C1C2=C(C3=CC=CC=C31)C(=CC=C2)Br

Introduction

Chemical Properties and Structure of 4-bromo-9H-fluorene

The chemical structure of 4-bromo-9H-fluorene consists of a fluorene core with a bromine atom substituted at the 4-position. The compound belongs to the class of halogenated aromatic hydrocarbons, with the molecular formula C₁₃H₉Br. The bromine atom introduces both electronic and steric effects that influence the reactivity and physical properties of the compound. The 9H in the name indicates the presence of a hydrogen atom at the 9-position of the fluorene core, which is a characteristic feature distinguishing it from other related compounds like 4-bromo-9H-fluoren-9-one .

Physical Properties

4-bromo-9H-fluorene typically appears as a crystalline solid with a white to off-white color. Based on related fluorene derivatives, we can establish the following physical properties table:

PropertyValueNote
Molecular FormulaC₁₃H₉Br-
Molecular Weight245.12 g/mol-
Physical StateSolidAt room temperature
ColorWhite to off-white-
Melting Point160-165°C (estimated)Based on similar fluorene derivatives
Boiling Point~350°C (estimated)Under atmospheric pressure
SolubilityPoorly soluble in water; soluble in organic solventsIncluding dichloromethane, chloroform, and tetrahydrofuran
Density~1.4-1.5 g/cm³ (estimated)At 20°C

The compound exhibits typical aromatic characteristics, including UV absorption and fluorescence properties that make it useful for spectroscopic applications. The presence of the bromine atom affects the electronic distribution within the molecule, influencing its reactivity in various chemical transformations. Like many halogenated aromatic compounds, 4-bromo-9H-fluorene shows limited water solubility but dissolves well in common organic solvents, facilitating its use in organic synthesis and materials preparation.

Synthesis Methods for 4-bromo-9H-fluorene

The synthesis of 4-bromo-9H-fluorene typically follows established procedures for selective bromination of aromatic compounds. Several synthetic routes have been developed, with the most common approach involving direct bromination of fluorene using appropriate brominating agents under controlled conditions. Alternative methods include transition metal-catalyzed transformations and functional group interconversions from suitable precursors.

Direct Bromination of Fluorene

The most straightforward method for preparing 4-bromo-9H-fluorene involves the direct bromination of fluorene using a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The regioselectivity of this reaction can be controlled by careful adjustment of reaction conditions, including temperature, solvent choice, and the presence of catalysts. This approach is similar to methods used for the bromination of related fluorene derivatives, as seen in the synthesis of compounds like 4-bromo-9H-fluoren-9-one .

A typical procedure involves:

  • Dissolving fluorene in a suitable solvent (e.g., dichloromethane or carbon tetrachloride)

  • Cooling the solution to control regioselectivity

  • Adding the brominating agent (Br₂ or NBS) slowly to ensure selective bromination

  • Quenching the reaction and isolating the product through standard purification techniques

This method often provides moderate to good yields, depending on the specific conditions employed and the scale of the reaction. Industrial production may employ continuous flow reactors to enhance efficiency and yield, similar to the approaches used in the production of other brominated fluorene derivatives .

Alternative Synthetic Routes

Alternative approaches to synthesizing 4-bromo-9H-fluorene include:

  • Bromination of biphenyl derivatives followed by ring closure

  • Functional group interconversion from other halogenated fluorenes

  • Cross-coupling reactions followed by cyclization

  • Directed metalation approaches for regioselective functionalization

These methods offer varying degrees of selectivity and efficiency, with the choice of approach depending on factors such as scale, available starting materials, and the specific requirements of the target application. Development of manufacturing technology for 4-bromo-9H-fluorene derivatives continues to evolve, with trends focusing on more environmentally friendly approaches and enhanced efficiency .

Chemical Reactions and Applications of 4-bromo-9H-fluorene

4-bromo-9H-fluorene serves as a versatile building block in organic synthesis, participating in numerous chemical transformations that exploit the reactivity of both the bromine substituent and the fluorene core. The compound's reactivity profile enables its utilization in the synthesis of advanced materials and pharmaceutical intermediates.

Key Chemical Reactions

The reactions of 4-bromo-9H-fluorene can be categorized into several major types:

  • Cross-coupling reactions: The bromine substituent makes 4-bromo-9H-fluorene an excellent substrate for palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of various carbon-based substituents at the 4-position, expanding the structural diversity of fluorene derivatives. This reactivity is similar to that observed in related compounds like 4-bromo-9,9'-Spirobi[9H-fluorene], which has been utilized in the synthesis of materials for organic light-emitting diodes .

  • Nucleophilic substitution reactions: The activated carbon-bromine bond can undergo nucleophilic aromatic substitution reactions with various nucleophiles, including amines, thiols, and alkoxides, leading to functionalized fluorene derivatives.

  • Metalation reactions: 4-bromo-9H-fluorene can undergo metal-halogen exchange reactions with organolithium or Grignard reagents, generating organometallic intermediates that can be trapped with various electrophiles.

  • Functionalization at the 9-position: The relatively acidic 9-H position can be deprotonated with bases, allowing for the introduction of various substituents at this position. This reactivity is evident in related compounds like 9-(4-bromobutyl)-9H-fluorene-9-carboxylic acid, where the 9-position bears both a carboxylic acid group and a bromobutyl substituent.

Applications in Materials Science

4-bromo-9H-fluorene finds significant applications in materials science, particularly in the development of:

  • Organic light-emitting diodes (OLEDs): Functionalized fluorene derivatives serve as key components in OLED materials, providing excellent optical properties and stability. Related brominated fluorene compounds have been used as intermediates in the synthesis of materials for highly efficient phosphorescent OLEDs .

  • Photovoltaic materials: Modified fluorene derivatives contribute to the development of organic photovoltaic cells, offering tunable electronic properties.

  • Organic semiconductors: Appropriately functionalized fluorene derivatives can serve as organic semiconductors with tailored electronic properties.

  • Sensors and imaging agents: Fluorene's fluorescent properties, combined with suitable functional groups, enable applications in sensing and biological imaging.

The versatility of 4-bromo-9H-fluorene as a synthetic intermediate allows for the preparation of diverse fluorene-based materials with tailored properties for specific applications. This versatility is reflected in the industrial interest in brominated fluorene derivatives, as evidenced by market research reports on related compounds .

Research Findings and Significance

Recent research on 4-bromo-9H-fluorene and related compounds has revealed several significant findings that highlight its importance in various scientific fields. These discoveries encompass both fundamental aspects of its chemistry and practical applications in materials science and other areas.

Structure-Property Relationships

Studies on the relationship between the structure of 4-bromo-9H-fluorene derivatives and their properties have provided valuable insights into the design of functional materials. The position of the bromine atom at the 4-position influences the electronic distribution within the molecule, affecting properties such as absorption spectra, emission characteristics, and redox behavior. This understanding allows for the rational design of fluorene-based materials with tailored optical and electronic properties.

Market Analysis and Industrial Applications

The industrial significance of 4-bromo-9H-fluorene is reflected in market analyses and production trends for brominated fluorene derivatives. While specific data for 4-bromo-9H-fluorene itself may be limited, information on related compounds provides valuable insights into the broader market landscape.

Market Trends and Forecast

Market reports on related compounds like 4-bromo-9H-fluoren-9-one indicate significant interest in brominated fluorene derivatives in various sectors. The market analysis for these compounds typically covers:

  • Global and regional production capacity

  • Market competition and key manufacturers

  • Price trends and cost-profit analysis

  • Supply-demand dynamics

  • Import-export patterns

Forecasts for 2025-2030 suggest continued growth in the market for brominated fluorene derivatives, driven by expanding applications in electronics, photonics, and specialty chemicals . The development of new manufacturing technologies is expected to enhance production efficiency and reduce costs, further stimulating market growth.

Industrial Production Methods

Industrial production of 4-bromo-9H-fluorene likely follows similar approaches to those used for related compounds, with adaptations for scale and efficiency. These methods typically involve:

  • Optimized bromination procedures with precise control of reaction parameters

  • Continuous flow processes for enhanced throughput and safety

  • Advanced purification techniques to ensure product quality

  • Environmentally conscious approaches to manage waste and reduce ecological impact

The manufacturing technology continues to evolve, with trends focusing on more sustainable production methods, improved efficiency, and enhanced product quality . These developments reflect the growing industrial importance of brominated fluorene derivatives and the drive to meet increasing demand while addressing environmental concerns.

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